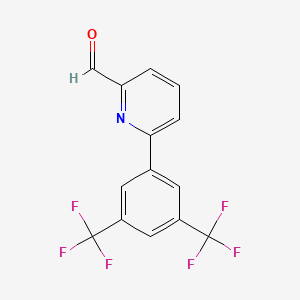
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde
Overview
Description
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is a chemical compound with the molecular formula C14H7F6NO and a molecular weight of 319.20 . It is used for research purposes and is not intended for food, drug, or household use .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O . This indicates that the compound contains a picolinaldehyde group (a pyridine ring with an aldehyde substituent) and a 3,5-Bis(trifluoromethyl)phenyl group (a phenyl ring with two trifluoromethyl groups at the 3 and 5 positions).Scientific Research Applications
Synthesis and Characterization of Polymers
Research has extensively investigated the synthesis of novel polymers utilizing derivatives of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde, particularly in the development of polyimides with exceptional thermal stability, solubility, and dielectric properties. Studies by Myung et al. (2002, 2004) have highlighted the synthesis of polyimides using novel dianhydride monomers derived from this compound, demonstrating their excellent thermal stability and low dielectric constants, making them suitable for electronic applications (Myung et al., 2002); (Myung et al., 2004).
Luminescent Materials
The compound's derivatives have also found applications in the synthesis of luminescent materials, particularly in the development of iridium(III) complexes for organic light-emitting diodes (OLEDs). Research by Tokito et al. (2003) and others has demonstrated the use of these complexes in creating high-efficiency phosphorescent OLEDs, showcasing the potential of this compound derivatives in enhancing the performance of emissive layers in OLEDs (Tokito et al., 2003).
Catalysis
Additionally, derivatives of this compound have been explored as catalysts in various chemical reactions. For example, the use of diselenides derived from the compound for Baeyer-Villiger oxidations with hydrogen peroxide, as reported by ten Brink et al. (2001), underscores the catalytic capabilities of these derivatives in facilitating environmentally friendly chemical transformations (ten Brink et al., 2001).
Safety and Hazards
The safety data sheet for 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde suggests that it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It also advises to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)12-3-1-2-11(7-22)21-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFTCBQIVKNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


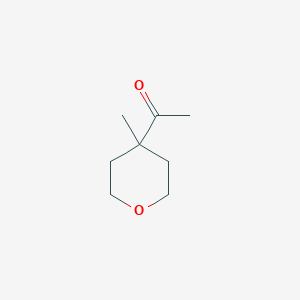
![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)
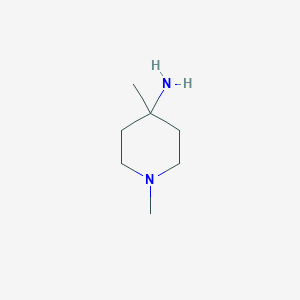

![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)


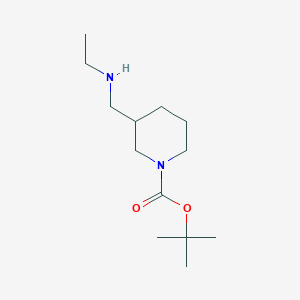
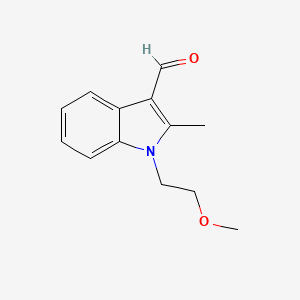


![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)

